molecular formula C14H15NO4 B5536408 N-(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide

N-(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B5536408
M. Wt: 261.27 g/mol
InChI Key: ISUXVXAPAVODDR-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMA is a member of the class of compounds known as amides and has a molecular weight of 313.33 g/mol.

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights a process optimization for the synthesis of antimalarial drugs. This method employs various acyl donors, indicating the importance of chemoselective acetylation in pharmaceutical synthesis, which could be relevant for the manipulation or derivation of N-(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide in drug development (Deepali B Magadum & G. Yadav, 2018).

Comparative Metabolism in Herbicide Research

A study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes could be analogously significant for understanding how compounds like this compound behave in biological systems, particularly if it or its derivatives are used in agricultural applications. This research provides a foundation for studying the bioactivity and metabolic pathways of complex acetamides (S. Coleman et al., 2000).

Organic Synthesis and Mechanistic Studies

Investigating the reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, which produces furan and phenol products, illustrates the intricate mechanisms in organic synthesis. Such research can shed light on how this compound might react under similar conditions, offering insights into its potential applications in creating new chemical entities or in synthetic chemistry research (J. Mccallum et al., 1988).

Green Synthesis Approaches

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide from N-(3-nitro-4-methoxyphenyl)acetamide using novel catalysts highlights environmentally friendly approaches to chemical synthesis. This example underlines the potential for developing sustainable methodologies for synthesizing or modifying compounds like this compound, emphasizing the importance of green chemistry in research and industry applications (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-17-12-6-2-3-7-13(12)19-10-14(16)15-9-11-5-4-8-18-11/h2-8H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUXVXAPAVODDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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